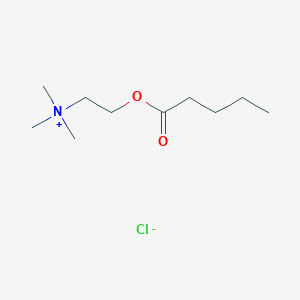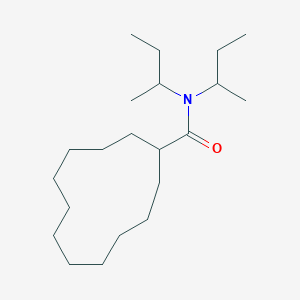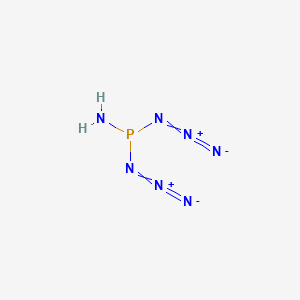acetate CAS No. 91075-65-9](/img/structure/B14345564.png)
Methyl [(E)-phenyldiazenyl](triphenyl-lambda~5~-phosphanylidene)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (E)-phenyldiazenylacetate is a versatile organophosphorus compound. It is primarily used as a reagent in Wittig reactions, which are essential for the formation of carbon-carbon double bonds. This compound is recognized for its stability and reactivity, making it a valuable tool in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl (E)-phenyldiazenylacetate can be synthesized through the reaction of triphenylphosphine with methyl diazoacetate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product in good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the large-scale application of the aforementioned synthetic route. The process is optimized for efficiency and cost-effectiveness, ensuring high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Wittig Reactions: This compound is widely used in Wittig reactions to form carbon-carbon double bonds.
Common Reagents and Conditions
Reagents: Aldehydes, ketones, methyl diazoacetate, triethylamine.
Conditions: Typically, reactions are carried out in solvents like chloroform or dichloromethane at room temperature or slightly elevated temperatures.
Major Products
Alkenes: Formed through Wittig reactions.
Vinyl Halides and Vinyl Sulfides: Produced by halogenation or sulfonation of the ylide intermediate.
Wissenschaftliche Forschungsanwendungen
Methyl (E)-phenyldiazenylacetate has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds, including pyrazoles and heterocycles.
Medicinal Chemistry: Employed in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: Utilized in the preparation of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The primary mechanism of action for this compound involves its role as a Wittig reagent. It facilitates the formation of carbon-carbon double bonds by reacting with aldehydes and ketones. The reaction proceeds through the formation of a phosphonium ylide intermediate, which then undergoes a [2+2] cycloaddition with the carbonyl compound, followed by a [2+2] cycloreversion to yield the alkene product and triphenylphosphine oxide .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (triphenylphosphoranylidene)acetate: A closely related compound used in similar Wittig reactions.
(Ethoxycarbonylmethylene)triphenylphosphorane: Another phosphorane reagent with similar reactivity.
Uniqueness
Methyl (E)-phenyldiazenylacetate stands out due to its enhanced stability and reactivity, making it particularly useful in complex organic syntheses. Its ability to form stable ylides and undergo efficient Wittig reactions distinguishes it from other similar compounds.
Eigenschaften
CAS-Nummer |
91075-65-9 |
|---|---|
Molekularformel |
C27H23N2O2P |
Molekulargewicht |
438.5 g/mol |
IUPAC-Name |
methyl 2-phenyldiazenyl-2-(triphenyl-λ5-phosphanylidene)acetate |
InChI |
InChI=1S/C27H23N2O2P/c1-31-27(30)26(29-28-22-14-6-2-7-15-22)32(23-16-8-3-9-17-23,24-18-10-4-11-19-24)25-20-12-5-13-21-25/h2-21H,1H3 |
InChI-Schlüssel |
FJAUSXTXGIDRQE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N=NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2,4,5-Tris(acetyloxymethyl)cyclohexyl]methyl ethanoate](/img/structure/B14345486.png)
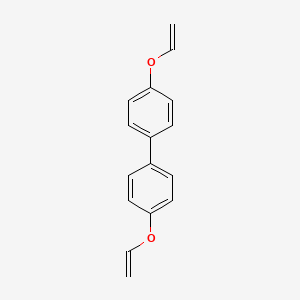
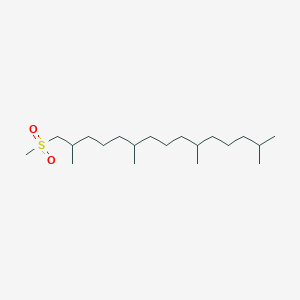
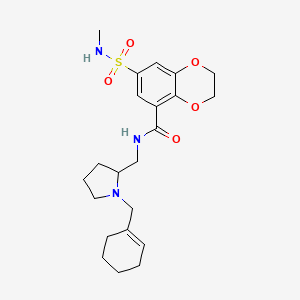
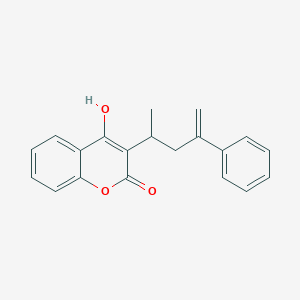
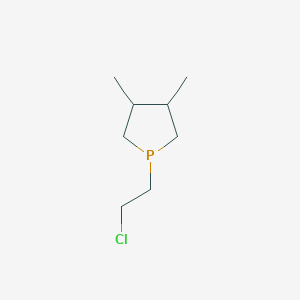
![4-(4-Aminobutanamido)-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B14345511.png)
![Phenol, 4-chloro-2-[[(4-methylphenyl)imino]methyl]-](/img/structure/B14345518.png)

